molecular formula C19H32O B074448 5alpha-Androstan-17beta-ol CAS No. 1225-43-0

5alpha-Androstan-17beta-ol

Cat. No. B074448
CAS RN: 1225-43-0
M. Wt: 276.5 g/mol
InChI Key: QUKZBUCPOSYYFO-KYQPOWKGSA-N
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Description

5alpha-Androstan-17beta-ol, also known as 3betaAdiol, is a metabolite of the potent androgen, 5alpha-dihydrotestosterone . It has been found to bind to estrogen receptor (ER)-beta and regulate the growth of the prostate gland through an estrogen, not androgen, receptor-mediated pathway .


Synthesis Analysis

There are several studies that have discussed the synthesis of 5alpha-Androstan-17beta-ol . For instance, one study presents a practical synthesis of 5alpha-Androstan-17beta-ol . Another study discusses a new simple and high-yield synthesis of 5alpha-dihydrotestosterone (DHT), a potent androgen receptor agonist .


Molecular Structure Analysis

The molecular structure of 5alpha-Androstan-17beta-ol can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There are several studies that have investigated the chemical reactions of 5alpha-Androstan-17beta-ol . For example, one study discusses the metabolic investigations of a halogenated steroid, where 5alpha-Androstan-17beta-ol was identified as a diagnostic metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5alpha-Androstan-17beta-ol can be found in various databases . For instance, its molecular weight is 276.5 g/mol .

Scientific Research Applications

Pharmaceutical Research

5alpha-Androstan-17beta-ol is often used in pharmaceutical research due to its anabolic properties . It can be used in the development of drugs for treating conditions like muscle wasting diseases.

Food and Beverage Testing

5alpha-Androstan-17beta-ol is used as a quality reference material in food and beverage testing . It helps ensure the accuracy of tests for hormonal residues in food products.

Safety And Hazards

The safety data sheet for 5alpha-Androstan-17beta-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are several studies that discuss the future directions of research on 5alpha-Androstan-17beta-ol . For example, one study used microarray and bioinformatics to identify and compare 3alpha-diol and 5alpha-DHT responsive gene in human prostate LNCaP cells . Another study discusses the role of 5alpha-Androstan-17beta-ol in the hypothalamo-pituitary-adrenal response to stress .

properties

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZBUCPOSYYFO-KYQPOWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036493
Record name 5alpha-Androstan-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Androstan-17beta-ol

CAS RN

1225-43-0
Record name 5α-Androstan-17β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstan-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5.alpha.-Androstan-17.beta.-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5alpha-Androstan-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-ANDROSTAN-17.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5JL49BERK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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